
(8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E1 Ethanolamide, also known as Alprostadil Ethanolamide, is a synthetic analog of Prostaglandin E1. It is a bioactive lipid compound that plays a significant role in various physiological processes. This compound is part of the prostamide family, which are COX-2 derived oxidation products of the endocannabinoid anandamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 Ethanolamide typically involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide using cyclooxygenase-2 (COX-2) enzymes . The process can be achieved through chemoenzymatic methods, which involve the use of bromohydrin intermediates and nickel-catalyzed cross-couplings .
Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves stabilizing the compound in a lyophilized formulation. This process includes dissolving the compound in a solution of lactose and tertiary butyl alcohol, adjusting the pH with an organic acid buffer, freezing the formulation, and then drying it to obtain a stable product .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be metabolized into different prostaglandin ethanolamides and glycerol esters .
Common Reagents and Conditions: Common reagents used in these reactions include cyclooxygenase-2 enzymes, nickel catalysts, and organic solvents like DMF, DMSO, and ethanol .
Major Products: The major products formed from these reactions include Prostaglandin E2 Ethanolamide and other prostaglandin ethanolamides .
Applications De Recherche Scientifique
Prostaglandin E1 Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the cyclooxygenase pathway.
Medicine: Prostaglandin E1 Ethanolamide is used in research related to pain mediation, vasodilation, and platelet aggregation inhibition
Industry: It is utilized in the development of pharmaceutical formulations and therapeutic agents.
Mécanisme D'action
Prostaglandin E1 Ethanolamide exerts its effects by interacting with specific receptors and pathways. It acts as a smooth muscle relaxant, promoting vasodilation and inhibiting platelet aggregation . The compound also facilitates the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in trigeminal ganglion neurons, playing a role in pain mediation .
Comparaison Avec Des Composés Similaires
- Prostaglandin E2 Ethanolamide
- Prostaglandin F2α Ethanolamide (Prostamide F2α)
- Bimatoprost
Comparison: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with the EP2 receptor and its role in pain mediation. Unlike Prostaglandin E2 Ethanolamide, which is more commonly associated with inflammation, Prostaglandin E1 Ethanolamide has distinct vasodilatory and platelet aggregation inhibitory properties .
Propriétés
Formule moléculaire |
C22H39NO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17?,18?,19-,21?/m1/s1 |
Clé InChI |
HLQFDRCTTQBTCE-CUCYOLRYSA-N |
SMILES isomérique |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


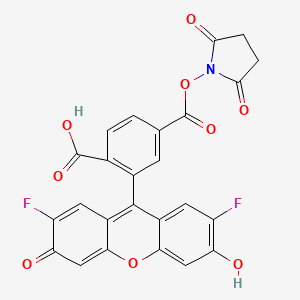
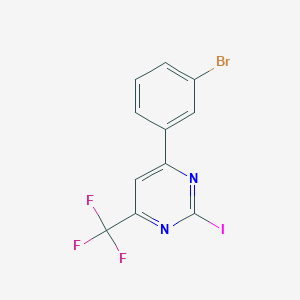
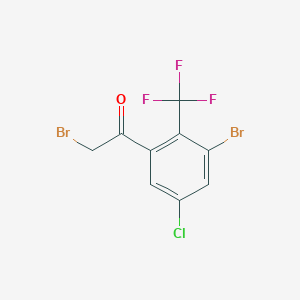
![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
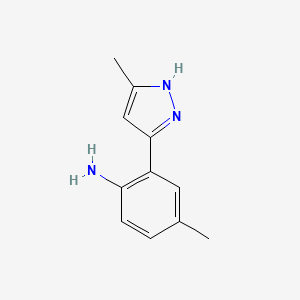
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
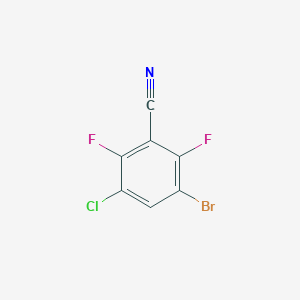

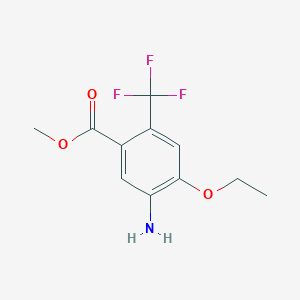
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
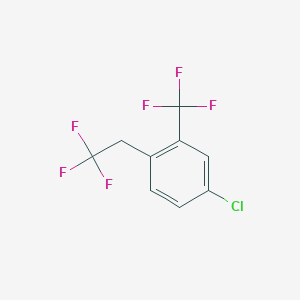
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
